molecular formula C14H20IN3O8 B3363825 Nitroxinil meglumate CAS No. 10532-59-9

Nitroxinil meglumate

Cat. No.: B3363825
CAS No.: 10532-59-9
M. Wt: 485.23 g/mol
InChI Key: LCQWIOIUMDABGD-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitroxinil meglumate is a compound primarily used in veterinary medicine as an anthelmintic agent. It is particularly effective against liver fluke infestations in cattle and sheep. The compound is a combination of nitroxinil and meglumine, enhancing its solubility and efficacy. Nitroxinil itself is a phenolic derivative with potent activity against various parasites, including Fasciola hepatica .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitroxinil involves the nitration of 4-hydroxy-3-iodobenzonitrile. The reaction typically employs nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of nitroxinil meglumate involves the combination of nitroxinil with meglumine. This process enhances the solubility and bioavailability of the compound. The mixture is typically formulated into an injectable solution for veterinary use .

Types of Reactions:

    Oxidation: Nitroxinil can undergo oxidative degradation under certain conditions, leading to the formation of various degradation products.

    Reduction: The nitro group in nitroxinil can be reduced to an amino group under specific conditions.

    Substitution: Nitroxinil can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Nitroxinil meglumate has several scientific research applications:

Mechanism of Action

Nitroxinil meglumate exerts its effects by uncoupling oxidative phosphorylation in parasites. This disrupts the energy metabolism of the parasites, leading to their death. The primary molecular target is the fumarate reductase flavoprotein subunit, which is crucial for the parasite’s energy production .

Comparison with Similar Compounds

    Nitroxoline: An antibacterial agent with a similar nitro group but used primarily for urinary tract infections.

    Nitrofurantoin: Another nitro compound used as an antibiotic.

Comparison:

    Uniqueness: Nitroxinil meglumate is unique in its specific use as an anthelmintic agent in veterinary medicine.

Properties

IUPAC Name

4-hydroxy-3-iodo-5-nitrobenzonitrile;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O3.C7H17NO5/c8-5-1-4(3-9)2-6(7(5)11)10(12)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,11H;4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQWIOIUMDABGD-WZTVWXICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147083
Record name Nitroxinil meglumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10532-59-9
Record name Nitroxinil meglumate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010532599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxinil meglumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROXINIL MEGLUMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1534R3VJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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